N-(1-(Furan-2-yl)-3-oxo-3-((pyridin-3-ylmethyl)amino)prop-1-en-2-yl)-4-methylbenzamide
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Overview
Description
N-(1-(Furan-2-yl)-3-oxo-3-((pyridin-3-ylmethyl)amino)prop-1-en-2-yl)-4-methylbenzamide is a complex organic compound that features a furan ring, a pyridine moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Furan-2-yl)-3-oxo-3-((pyridin-3-ylmethyl)amino)prop-1-en-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Pyridine Moiety: The pyridine ring is often introduced via a condensation reaction with an appropriate aldehyde or ketone.
Formation of the Enone System: The enone system is formed through an aldol condensation reaction.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction with 4-methylbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Furan-2-yl)-3-oxo-3-((pyridin-3-ylmethyl)amino)prop-1-en-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The enone system can be reduced to form saturated ketones.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Saturated ketones
Substitution: Substituted benzamides
Scientific Research Applications
N-(1-(Furan-2-yl)-3-oxo-3-((pyridin-3-ylmethyl)amino)prop-1-en-2-yl)-4-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-fibrotic agent.
Chemical Biology: Used in the design of novel heterocyclic compound libraries with potential biological activities.
Pharmacology: Evaluated for its inhibitory activity against specific enzymes and proteins.
Mechanism of Action
The mechanism of action of N-(1-(Furan-2-yl)-3-oxo-3-((pyridin-3-ylmethyl)amino)prop-1-en-2-yl)-4-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl Pyrimidine Derivatives: These compounds also feature a pyridine moiety and have been studied for their anti-fibrotic activities.
Benzamide Derivatives: Compounds with a benzamide group are known for their diverse pharmacological activities, including antimicrobial and antitumor properties.
Uniqueness
N-(1-(Furan-2-yl)-3-oxo-3-((pyridin-3-ylmethyl)amino)prop-1-en-2-yl)-4-methylbenzamide is unique due to its combination of a furan ring, pyridine moiety, and benzamide group, which confer distinct chemical and biological properties. Its potential as an anti-fibrotic agent and its ability to undergo various chemical reactions make it a valuable compound for further research and development.
Properties
CAS No. |
324562-04-1 |
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Molecular Formula |
C21H19N3O3 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[(E)-1-(furan-2-yl)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H19N3O3/c1-15-6-8-17(9-7-15)20(25)24-19(12-18-5-3-11-27-18)21(26)23-14-16-4-2-10-22-13-16/h2-13H,14H2,1H3,(H,23,26)(H,24,25)/b19-12+ |
InChI Key |
DREYRWDAGXDFEW-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCC3=CN=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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